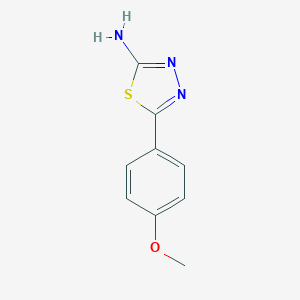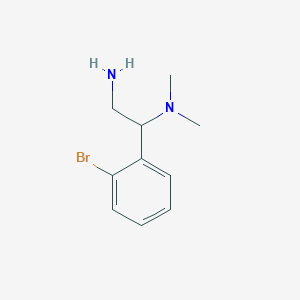
3-Chloro-5-methylbenzaldehyde
描述
3-Chloro-5-methylbenzaldehyde is a chlorinated benzaldehyde derivative with a methyl group at the fifth position and a chlorine atom at the third position relative to the aldehyde group. This compound is of interest in various chemical syntheses and analyses due to its unique structural properties and reactivity.
Synthesis Analysis
The synthesis of chlorinated benzaldehydes, including this compound, can be achieved through various methods. For instance, a one-pot allylboration-Heck reaction has been developed for the synthesis of related compounds, such as 3-methyleneindan-1-ols, starting from 2-bromobenzaldehydes . Although this method does not directly apply to this compound, it demonstrates the type of innovative synthetic approaches that can be adapted for the synthesis of chlorinated benzaldehydes.
Molecular Structure Analysis
The molecular structure of chlorinated benzaldehydes can be complex, with the position of the chlorine atom significantly affecting the compound's properties. For example, the retention behavior of chlorinated 4-hydroxybenzaldehydes during gas-liquid chromatography is influenced more by the position of chlorine substitution than by the number of chlorine atoms . This suggests that the molecular structure of this compound would similarly influence its chemical behavior in analytical techniques.
Chemical Reactions Analysis
Chlorinated benzaldehydes participate in various chemical reactions. The presence of the aldehyde group allows for reactions such as the Alder reaction, which has been used in the synthesis of photosensitizers starting from related compounds like 3-hydroxybenzaldehyde . The reactivity of the aldehyde group, combined with the electron-withdrawing effect of the chlorine atom, would make this compound a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzaldehydes can be studied through various spectroscopic techniques. For instance, NMR spectroscopy has been used to study chlorinated 3,4-dihydroxybenzaldehydes, providing insights into the electronic environment of the aldehyde and hydroxyl groups . The crystal growth and structural analysis of a binary organic complex involving a related compound, 3-hydroxy-4-methoxybenzaldehyde, have been explored, revealing information about the crystal structure and physicochemical properties . These studies indicate that similar analyses could be conducted on this compound to determine its detailed physical and chemical characteristics.
作用机制
Target of Action
3-Chloro-5-methylbenzaldehyde is a derivative of benzaldehyde, which is known to react with nucleophiles . The primary targets of this compound are likely to be nucleophilic entities in the biological system. These could include various enzymes, proteins, or other biomolecules that have nucleophilic sites capable of reacting with the aldehyde group of the compound .
Mode of Action
The compound, being an aldehyde, can undergo nucleophilic addition reactions . In these reactions, a nucleophile, such as a nitrogen or oxygen atom in a biomolecule, attacks the electrophilic carbon atom in the carbonyl group of the aldehyde . This results in the formation of an intermediate, which can then undergo further reactions .
Biochemical Pathways
For instance, it could potentially interfere with aldehyde dehydrogenase, an enzyme involved in alcohol metabolism .
Pharmacokinetics
Excretion would likely occur via the kidneys .
Result of Action
Given its reactivity, it could potentially form covalent bonds with biomolecules, altering their structure and function . This could lead to a variety of cellular effects, depending on the specific targets and pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect its reactivity and stability. Additionally, the presence of other reactive species in the environment could influence its mode of action .
属性
IUPAC Name |
3-chloro-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCWBPFVCKOUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444610 | |
| Record name | 3-Chloro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103426-20-6 | |
| Record name | 3-Chloro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)


